REACTION_CXSMILES
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Cl[CH2:2][CH2:3][C:4]1[CH:5]=[N:6][N:7]([CH3:9])[CH:8]=1.[CH3:10][NH2:11]>>[CH3:10][NH:11][CH2:2][CH2:3][C:4]1[CH:5]=[N:6][N:7]([CH3:9])[CH:8]=1
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
ClCCC=1C=NN(C1)C
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
1.15 L
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
|
The resulting mixture was concentrated in vacuo
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Type
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ADDITION
|
Details
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treated with aqueous solution of NaOH
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Type
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EXTRACTION
|
Details
|
extracted with DCM
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Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
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Type
|
DISTILLATION
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Details
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purified by vacuum distillation
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |